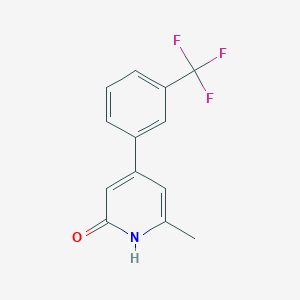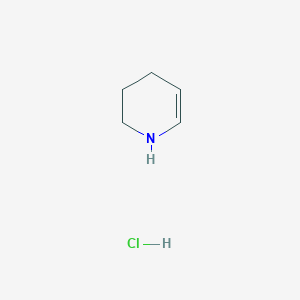
1,2,3,4-Tetrahydropyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydropyridine hydrochloride is a heterocyclic organic compound that serves as a building block in chemical synthesis. It is a derivative of tetrahydropyridine, a six-membered ring containing one nitrogen atom. This compound is known for its utility in various chemical reactions and its role in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydropyridine hydrochloride can be synthesized through several methods. One common approach involves the reduction of pyridine derivatives. For example, the reduction of N-methylpyridinium salts using borohydride reagents can yield 1-methyl-1,2,3,4-tetrahydropyridine . Another method involves the ring-closing metathesis of olefin-containing enamides using ruthenium-based catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The specific methods may vary depending on the desired purity and yield of the compound. Common industrial processes include catalytic hydrogenation and reductive amination.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives.
科学的研究の応用
1,2,3,4-Tetrahydropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is employed in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 1,2,3,4-tetrahydropyridine hydrochloride involves its interaction with various molecular targets. For example, its derivative, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is metabolized to 1-methyl-4-phenylpyridinium (MPP+), which inhibits mitochondrial complex I, leading to oxidative stress and neuronal damage . This mechanism is particularly relevant in the study of Parkinson’s disease.
類似化合物との比較
1,2,3,4-Tetrahydropyridine hydrochloride can be compared with other similar compounds, such as:
1,2,3,6-Tetrahydropyridine: Another tetrahydropyridine derivative with similar chemical properties.
Piperidine: A fully saturated six-membered ring containing one nitrogen atom, often used in similar chemical reactions.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
特性
分子式 |
C5H10ClN |
|---|---|
分子量 |
119.59 g/mol |
IUPAC名 |
1,2,3,4-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C5H9N.ClH/c1-2-4-6-5-3-1;/h2,4,6H,1,3,5H2;1H |
InChIキー |
HAKSOKWVNPZVNM-UHFFFAOYSA-N |
正規SMILES |
C1CC=CNC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


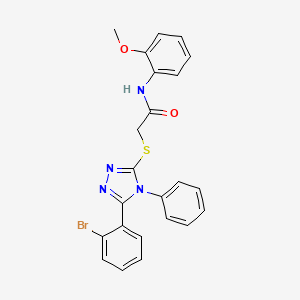

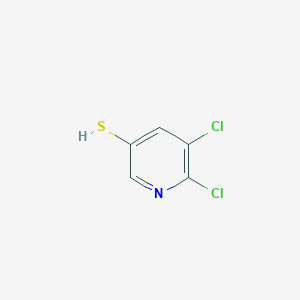
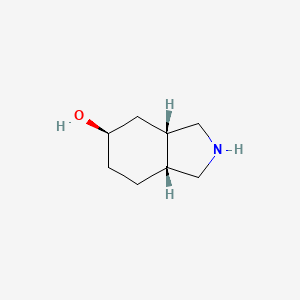


![2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15054350.png)

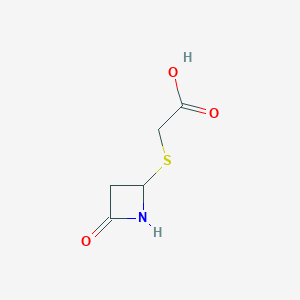
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B15054360.png)
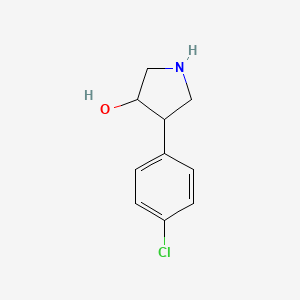
![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B15054390.png)
